3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

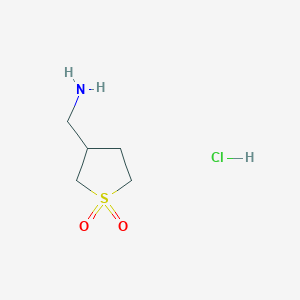

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique chemical and biological properties, making it a subject of interest in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with formaldehyde and ammonium chloride

生物活性

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1,1-dioxidotetrahydro-3-thienyl)methanamine hydrochloride

- Molecular Formula : C5H11ClN\O2S

- CAS Number : 3193-51-9

- Molecular Weight : 165.66 g/mol

- Physical Form : Solid

The compound features a tetrahydrothiophene ring with a methanamine side chain and a sulfone group, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant enzymes, enhancing cellular resistance to oxidative damage .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It disrupts bacterial cell wall synthesis, leading to cell lysis and death .

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties by modulating adenosine receptors, particularly the A3 receptor, which is involved in neuroprotection during ischemic conditions .

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 64 µg/mL | Antifungal |

These results indicate significant antibacterial and antifungal properties, suggesting potential therapeutic applications.

Neuroprotective Activity

In studies examining the neuroprotective effects of this compound, it was found to reduce neuronal cell death in models of oxidative stress. This was assessed using various cellular assays measuring cell viability and apoptosis rates.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (neuronal cells) | 10.5 | Induction of Nrf2-mediated defense |

Case Studies and Research Findings

- Oxidative Stress Models : In a study involving neuronal cells exposed to oxidative stress, treatment with this compound significantly improved cell survival rates compared to untreated controls. The mechanism was linked to enhanced Nrf2 activation and subsequent antioxidant response element (ARE) activation .

- Antimicrobial Efficacy : A recent investigation demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The study highlighted its potential as a lead compound for developing new antibiotics .

- Neuroprotection in Ischemia : Research on animal models indicated that administration of this compound prior to ischemic events resulted in reduced neuronal damage and improved functional outcomes post-injury. This effect was attributed to its action on adenosine receptors and modulation of neuroinflammation .

科学研究应用

Applications in Organic Synthesis

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique combination of functional groups enhances its reactivity and versatility in organic synthesis. Notably, it can be employed in the following areas:

- Synthesis of Bioactive Compounds : AMTH is utilized in creating novel bioactive molecules with potential therapeutic applications.

- Modification of Existing Compounds : The compound can be used to modify existing pharmacological agents to improve their efficacy or reduce side effects.

Antimicrobial Activity

Research indicates that AMTH exhibits significant antibacterial and antifungal properties. The following table summarizes its antimicrobial efficacy against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 64 µg/mL | Antifungal |

These results suggest that AMTH could be developed as a lead compound for new antibiotics .

Neuroprotective Effects

Preliminary studies have suggested that AMTH may possess neuroprotective properties. It appears to modulate adenosine receptors, particularly the A3 receptor, which is involved in neuroprotection during ischemic conditions. The following table illustrates the neuroprotective activity of AMTH:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (neuronal cells) | 10.5 | Induction of Nrf2-mediated defense |

In models of oxidative stress, treatment with AMTH significantly improved cell survival rates compared to untreated controls .

Oxidative Stress Models

In a study involving neuronal cells exposed to oxidative stress, treatment with AMTH enhanced cell survival rates significantly. This effect was linked to the activation of the Nrf2 pathway, leading to an upregulation of antioxidant enzymes .

Antimicrobial Efficacy Studies

A recent investigation demonstrated that AMTH effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. This study highlighted its potential as a lead compound for developing new antibiotics .

Neuroprotection in Ischemia Research

Animal model studies indicated that administration of AMTH prior to ischemic events resulted in reduced neuronal damage and improved functional outcomes post-injury. This effect was attributed to its action on adenosine receptors and modulation of neuroinflammation .

属性

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPURRGGAAHWRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461200 |

Source

|

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3193-51-9 |

Source

|

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。